![molecular formula C10H13NO3 B3082671 Benzoic acid, 3-amino-5-(1-methylethoxy)- CAS No. 1132885-84-7](/img/structure/B3082671.png)
Benzoic acid, 3-amino-5-(1-methylethoxy)-
Overview
Scientific Research Applications
Antioxidant Activity
The antioxidant properties of 3-amino-5-isopropoxy-benzoic acid have been investigated. In vitro studies using two different methods—DPPH radical scavenging activity and ABTS radical scavenging activity—demonstrated its ability to neutralize free radicals and protect against oxidative stress . These findings suggest potential applications in developing natural antioxidants for health and wellness products.
Cytotoxicity Against Cancer Cells
Researchers have explored the cytotoxic effects of 3-amino-5-isopropoxy-benzoic acid on cervical cancer cells (HeLa). Among the synthesized derivatives, compound 3d exhibited remarkable inhibition and outperformed the standard drug. This highlights its potential as a candidate for cancer therapy .
Molecular Docking Studies
The compound’s interaction with HDAC8 (histone deacetylase 8) was investigated using molecular docking. Compound 3d showed favorable glide and E model scores, suggesting its potential as an HDAC8 inhibitor. HDAC inhibitors are relevant in cancer treatment due to their impact on gene expression and cell growth .
Organic Synthesis Building Block
3-Amino-5-isopropoxy-benzoic acid serves as a valuable building block in organic synthesis. Its unique structure and reactivity make it useful for constructing more complex molecules. Researchers have employed it in tandem and multicomponent reactions to create heterocycles and other organic compounds .
Green Synthesis of 3-Aminobenzoic Acid
Interestingly, 3-amino-5-isopropoxy-benzoic acid can be synthesized from 3-nitrobenzaldehyde using NORIT GAC 12-40 (a carbonaceous bio-based material) in subcritical water. The process involves reduction of the nitro group and oxidation of the formyl group, providing a sustainable approach to producing 3-aminobenzoic acid .
Medicinal Significance and Biological Activities
Quinones and their derivatives, including 3-amino-5-isopropoxy-benzoic acid, have gained recognition for their diverse biological activities. These include cytotoxic, antiviral, anti-inflammatory, antimalarial, antibacterial, and antiproliferative effects. The redox properties of quinone moieties contribute to their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds such as aminosalicylic acid have been found to target mycobacterium tuberculosis .
Mode of Action
Aminosalicylic acid, a compound with a similar structure, has been reported to inhibit folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
It’s worth noting that similar compounds like aminosalicylic acid have been found to inhibit the synthesis of folic acid , which is crucial for the survival and growth of certain bacteria.
Pharmacokinetics
Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Compounds with similar structures have been found to exhibit antioxidant properties .
Action Environment
It’s worth noting that the stability of similar compounds, such as boronic esters, can be influenced by factors like air and moisture .
properties
IUPAC Name |
3-amino-5-propan-2-yloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,11H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPORCBDUVPPHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-amino-5-(1-methylethoxy)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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